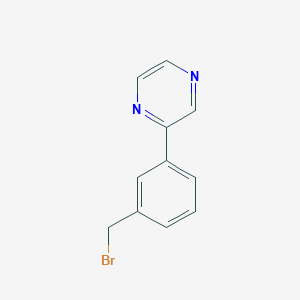

2-(3-(Bromomethyl)phenyl)pyrazine

Description

Significance within Advanced Organic Synthesis and Scaffold Design for Chemical Exploration

The compound 2-(3-(Bromomethyl)phenyl)pyrazine holds considerable importance in the realm of advanced organic synthesis. Its structure is a hybrid of two key chemical motifs: a pyrazine (B50134) ring and a phenyl ring bearing a reactive bromomethyl group. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many biologically active compounds and pharmaceuticals. mdpi.comnih.govbenthamdirect.comeurekaselect.comnih.gov This is due in part to the ability of the nitrogen atoms to form hydrogen bonds and participate in other intermolecular interactions, which can enhance the binding of a molecule to its biological target. nih.gov

The bromomethyl group (–CH₂Br) is a highly useful functional group in organic synthesis. vulcanchem.com It serves as a reactive handle, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of other functional groups, enabling the construction of diverse molecular libraries for chemical exploration. The reactivity of such a group is influenced by the carbon to which it is attached; in this case, a benzylic carbon, which enhances its reactivity in substitution reactions. libretexts.org

The combination of the pyrazine scaffold and the reactive bromomethylphenyl moiety in a single molecule makes this compound a valuable building block for the synthesis of more complex and potentially bioactive molecules. vulcanchem.com Chemists can utilize this compound to systematically modify structures and investigate structure-activity relationships, a cornerstone of drug discovery and materials science. mdpi.comnih.goveurekaselect.com

Historical Perspective on Related Pyrazine and Phenyl-Bromomethyl Systems in Chemical Literature

The study of pyrazines has a rich history dating back to the 19th century. Initially discovered in the 1850s from the strong heating of bones, the parent compound pyrazine was later synthesized and its structure elucidated. britannica.come-bookshelf.de The development of systematic nomenclature by Widman helped to classify diazines, with "pyrazine" becoming the accepted term for the 1,4-diazine isomer. e-bookshelf.de Early synthetic methods, such as the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), laid the groundwork for accessing this important class of heterocycles. wikipedia.org Over the years, numerous synthetic methodologies have been developed to create a vast array of substituted pyrazines. researchgate.netorganic-chemistry.orgnih.gov

Similarly, phenyl-bromomethyl systems have long been recognized as important intermediates in organic synthesis. The reactivity of the benzylic bromide allows for a wide range of transformations, making these compounds key starting materials for the synthesis of many other substances.

The convergence of these two areas of chemical research—the synthesis and application of pyrazines and the utility of phenyl-bromomethyl compounds—has led to the exploration of molecules like this compound. The interest in such hybrid structures is driven by the desire to combine the favorable properties of the pyrazine core, such as its role in biologically active compounds, with the synthetic versatility of the bromomethyl group.

Current Research Landscape and Identified Gaps Pertaining to this compound

The current research landscape indicates a growing interest in pyrazine derivatives for applications in pharmaceuticals and materials science. marketresearchintellect.com Pyrazines are recognized as key components in a variety of therapeutic agents, including anticancer, and antitubercular drugs. nih.goveurekaselect.com The versatility of the pyrazine scaffold allows for the creation of diverse chemical libraries to screen for biological activity. mdpi.comnih.gov

While general synthetic routes to substituted pyrazines are well-established, specific and detailed research on this compound itself is less abundant in publicly available literature. Much of the available information focuses on the broader class of pyrazine-containing compounds or related structures.

A significant gap in the current research is the lack of extensive published data on the specific reactivity, and full spectroscopic characterization of this compound. While predictions can be made based on analogous structures, detailed experimental validation is necessary. vulcanchem.com Further exploration into the synthetic applications of this compound as a building block for novel molecular architectures is also a key area for future research. Investigating its potential in medicinal chemistry, by using it to synthesize new series of compounds for biological screening, represents a promising avenue for discovery.

| Property | Predicted Data |

| Molecular Formula | C₁₁H₉BrN₂ |

| Molecular Weight | 249.11 g/mol |

| Appearance | Likely a solid at room temperature |

| ¹H NMR (ppm) | Aromatic protons expected in the δ 7.5–8.5 range; singlet for –CH₂Br protons around δ 4.3–4.5 |

| ¹³C NMR (ppm) | Pyrazine carbons between δ 140–160; bromomethyl carbon around δ 30–35 |

| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 250/252 (due to bromine isotopes) |

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

2-[3-(bromomethyl)phenyl]pyrazine |

InChI |

InChI=1S/C11H9BrN2/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11/h1-6,8H,7H2 |

InChI Key |

SPJUDCNSCRCKDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CN=C2)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Bromomethyl Phenyl Pyrazine

Retrosynthetic Analysis of the 2-(3-(Bromomethyl)phenyl)pyrazine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. nsf.govyoutube.com For this compound, the primary disconnection points are the C-C bond between the phenyl and pyrazine (B50134) rings and the C-Br bond of the bromomethyl group.

A logical retrosynthetic approach would involve two main strategies:

Late-stage bromination: This strategy focuses on first constructing the 2-(3-methylphenyl)pyrazine core, followed by a selective benzylic bromination. This simplifies the synthesis to the formation of the phenyl-pyrazine bond.

Early introduction of the bromo-functionalized sidechain: This approach involves synthesizing a (3-bromophenyl)boronic acid or a similar organometallic reagent, which is then coupled with a suitable pyrazine derivative. This requires careful handling of the reactive bromomethyl group throughout the synthesis.

A decision tree can be a useful tool to guide the choice of the most appropriate retrosynthetic strategy based on the availability of starting materials and the desired reaction conditions. nsf.gov

Precursor Synthesis and Optimization Routes to Key Intermediates

The synthesis of key precursors is crucial for the efficient production of this compound.

For the late-stage bromination approach, the key intermediate is 2-(3-methylphenyl)pyrazine. This can be synthesized through several methods, including:

Condensation reactions: The condensation of α-diketones with 1,2-diamines is a classical method for pyrazine synthesis. slideshare.net For instance, the reaction of a substituted glyoxal (B1671930) with 1,2-diaminobenzene can yield the desired phenylpyrazine core.

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are highly efficient for forming the C-C bond between the phenyl and pyrazine rings. nih.govresearchgate.net This would involve coupling a halopyrazine with (3-methylphenyl)boronic acid or a similar organometallic reagent.

For the early introduction of the bromo-functionalized sidechain, the key intermediate is a (3-bromomethyl)phenyl derivative. This can be prepared from 3-methylaniline or 3-methylbenzoic acid through standard functional group transformations. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been synthesized from pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline. semanticscholar.org

Direct Bromomethylation Strategies Applied to Phenyl-Pyrazine Architectures

Direct bromomethylation of the pre-formed 2-phenylpyrazine (B1619871) scaffold is a straightforward approach. However, achieving regioselectivity on the phenyl ring can be challenging. A common method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator, such as AIBN or light. nih.gov

For example, the synthesis of 2,3,5,6-tetrakis(bromomethyl)pyrazine is achieved by reacting 2,3,5,6-tetramethylpyrazine (B1682967) with NBS in carbon tetrachloride under irradiation. nih.govresearchgate.net A similar strategy could be adapted for the mono-bromination of 2-(3-methylphenyl)pyrazine.

Palladium-Catalyzed Cross-Coupling Approaches for the Phenyl-Pyrazine Linkage Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to form carbon-carbon bonds. youtube.comyoutube.com Several palladium-catalyzed methods can be employed for the synthesis of the 2-phenylpyrazine core.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. For the synthesis of this compound, this could involve the reaction of a halopyrazine with (3-(bromomethyl)phenyl)boronic acid or its ester. semanticscholar.org Optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields. researchgate.net

Stille Coupling: This method utilizes an organotin reagent and an organic halide. While effective, the toxicity of organotin compounds is a significant drawback.

Heck Reaction: This reaction couples an alkene with an aryl halide. While less direct for this specific target, it could be a viable route through further functional group manipulations.

The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Advantages | Disadvantages |

| Suzuki | Boronic acids/esters | Mild reaction conditions, commercially available reagents, low toxicity of byproducts | Can be sensitive to steric hindrance |

| Stille | Organostannanes | Tolerant of many functional groups | Toxicity of tin compounds |

| Heck | Alkenes | Atom economical | Often requires specific substitution patterns |

Alternative Synthetic Pathways for this compound

Beyond traditional methods, several alternative pathways are being explored for the synthesis of pyrazine derivatives.

Radical-Mediated Reactions: Radical reactions can offer unique reactivity patterns. For instance, the diazidation of N-allyl malonamides followed by cyclization provides a route to substituted pyrazines. rsc.org

Photochemical Routes: Photochemical reactions can be used to generate reactive intermediates. For example, the photolysis of 3-trifluoromethyl-3-phenyldiazirine generates a carbene that can undergo various insertion reactions. nih.gov While not directly applicable to the target molecule, this highlights the potential of photochemical methods in heterocyclic synthesis.

Stereoselective Synthesis Considerations for Related Pyrazine-Phenyl Systems

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of related chiral pyrazine-phenyl systems, which are often found in biologically active molecules. nih.gov

Strategies for achieving stereoselectivity include:

Use of chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. nih.gov

Asymmetric catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other.

Substrate control: The inherent chirality of a starting material can be used to control the stereochemistry of subsequent reactions.

A stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed to produce highly functionalized tetrahydropyridine (B1245486) and dihydro-2H-pyran derivatives. acs.org

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov For the synthesis of this compound, several green chemistry approaches can be considered:

Catalysis: The use of catalysts, particularly highly efficient palladium catalysts at low loadings (ppm levels), reduces waste and energy consumption. youtube.com

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, is a key aspect of green chemistry. rasayanjournal.co.inresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle. Multicomponent reactions (MCRs) are particularly effective in this regard. rasayanjournal.co.innih.gov

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. nih.gov

Scalable Synthesis and Process Optimization for Industrial or Large-Scale Research Production

Step 1: Scalable Synthesis of 2-(3-methylphenyl)pyrazine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, and it is well-suited for the large-scale synthesis of 2-arylpyrazines. The reaction typically involves the coupling of a pyrazine halide (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) with a substituted phenylboronic acid (in this case, 3-methylphenylboronic acid) in the presence of a palladium catalyst and a base.

Key parameters for optimization in a scalable Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, solvent, and temperature, as well as methods for the removal of residual palladium from the final product. researchgate.net For industrial applications, minimizing the catalyst loading while maintaining high conversion and turnover numbers is a primary goal.

Interactive Data Table: Representative Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Laboratory Scale (Typical) | Industrial Scale (Optimized) | Key Considerations for Scale-Up |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd/C | Cost, air stability, ease of removal |

| Catalyst Loading | 1-5 mol% | 0.01-0.5 mol% | Minimizing cost and residual metal |

| Ligand | Triphenylphosphine, dppf | Buchwald ligands (e.g., SPhos) | Activity at low catalyst loading |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ | Cost, solubility, and base strength |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene/H₂O, 2-MeTHF/H₂O | Safety, environmental impact, recovery |

| Temperature | 80-110 °C | 60-90 °C | Energy consumption, side reactions |

| Work-up/Purification | Chromatography | Crystallization, extraction | Throughput, solvent waste |

| Palladium Removal | Not always critical | Thiol-based scavengers, filtration | Regulatory limits for APIs |

Process optimization would involve a Design of Experiments (DoE) approach to systematically evaluate the interplay of these variables to identify the optimal conditions for maximizing yield and purity while minimizing costs and cycle times. covasyn.com The choice of a heterogeneous catalyst like Pd/C could simplify product purification by allowing for filtration to remove the catalyst.

Step 2: Scalable Benzylic Bromination of 2-(3-methylphenyl)pyrazine

The subsequent step is the selective bromination of the benzylic methyl group of 2-(3-methylphenyl)pyrazine. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) and a radical initiator, is the most common method for this transformation. However, for large-scale production, safety and selectivity are paramount concerns. The reaction can be highly exothermic, and the formation of dibrominated byproducts must be controlled. scientificupdate.com

Modern approaches to scalable benzylic bromination have shifted from traditional batch processes in hazardous solvents like carbon tetrachloride to safer continuous flow systems. nih.govacs.orgresearchgate.net Continuous flow reactors offer superior heat and mass transfer, enabling better temperature control and more precise reaction times, which are crucial for minimizing side reactions.

Photochemical initiation is often preferred over chemical initiators like azobisisobutyronitrile (AIBN) on a large scale due to safety considerations. researchgate.netbohrium.com The use of safer solvents, such as acetonitrile, has also become standard practice. nih.govacs.orgresearchgate.net

Interactive Data Table: Process Optimization for Scalable Benzylic Bromination

| Parameter | Traditional Batch | Modern Continuous Flow | Key Considerations for Scale-Up |

| Brominating Agent | N-Bromosuccinimide (NBS) | NBS, in-situ generated Br₂ | Safety, atom economy, byproduct formation |

| Stoichiometry | 1.1-1.5 eq. NBS | 1.05-1.1 eq. NBS | Minimizing over-bromination and waste |

| Initiation | AIBN, Benzoyl Peroxide | UV/Visible light irradiation | Safety, control, energy efficiency |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile, Ethyl Acetate | Toxicity, environmental impact, recovery |

| Temperature | Reflux (e.g., ~77 °C in CCl₄) | 25-60 °C | Exotherm control, selectivity |

| Reaction Time | Several hours | Minutes | Throughput, byproduct formation |

| Safety Concerns | Runaway reaction, AIBN decomposition | Clogging, handling of NBS | Process safety management |

For industrial production, an in-situ generation of bromine from sources like NaBrO₃/HBr can be a safer alternative to handling large quantities of NBS or molecular bromine. acs.orgrsc.org The precise control offered by flow chemistry allows for the rapid optimization of parameters such as residence time, temperature, and reagent stoichiometry to achieve high selectivity for the desired monobrominated product. acs.org Careful monitoring of the reaction progress by in-line analytical techniques (e.g., IR, HPLC) would be implemented to ensure consistent product quality.

Chemical Reactivity and Mechanistic Investigations of 2 3 Bromomethyl Phenyl Pyrazine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety of 2-(3-(Bromomethyl)phenyl)pyrazine

The bromomethyl group attached to the phenyl ring is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity is characteristic of benzylic halides, which are known to be susceptible to attack by a wide range of nucleophiles. The substitution can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent.

S(_N)1 and S(_N)2 Reaction Pathways with Diverse Nucleophiles

The competition between S(_N)1 and S(_N)2 pathways is a central theme in the nucleophilic substitution of benzylic halides. ucalgary.caresearchgate.net For this compound, the presence of the pyrazine (B50134) ring, an electron-withdrawing group, is expected to play a significant role in determining the reaction mechanism.

S(_N)2 Pathway: This pathway involves a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group. chemicalnote.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.com Given that this compound is a primary benzylic bromide, the S(_N)2 pathway is generally favored, especially with strong, unhindered nucleophiles. ucalgary.ca The electron-withdrawing pyrazinyl group at the meta-position is expected to slightly decrease the rate of S(_N)2 reactions compared to unsubstituted benzyl (B1604629) bromide by inductively withdrawing electron density from the reaction center.

S(_N)1 Pathway: This two-step mechanism involves the initial, rate-determining formation of a carbocation intermediate, which is then rapidly attacked by the nucleophile. chemicalnote.com The stability of the carbocation is the most critical factor for an S(_N)1 reaction to occur. libretexts.org In the case of this compound, the formation of a benzylic carbocation would be destabilized by the electron-withdrawing pyrazinyl substituent. Electron-withdrawing groups decrease the stability of adjacent carbocations through an inductive effect. libretexts.org Therefore, the S(_N)1 pathway is generally disfavored for this compound under most conditions. However, in the presence of a very poor nucleophile and a highly polar, protic solvent that can stabilize the ionic intermediates, a contribution from the S(_N)1 mechanism cannot be entirely ruled out.

The choice of nucleophile is critical in directing the reaction pathway. Strong nucleophiles, such as alkoxides, thiolates, and cyanide, will predominantly favor the S(_N)2 mechanism. Weaker nucleophiles, like water or alcohols, might allow for some S(_N)1 character, although the inherent instability of the carbocation remains a significant barrier.

| Nucleophile | Expected Predominant Pathway | Relative Rate (Compared to Benzyl Bromide) |

|---|---|---|

| CH₃O⁻ | S(_N)2 | Slightly Slower |

| HS⁻ | S(_N)2 | Slightly Slower |

| CN⁻ | S(_N)2 | Slightly Slower |

| H₂O | Likely S(_N)2 (S(_N)1 highly disfavored) | Slow |

| CH₃OH | Likely S(_N)2 (S(_N)1 highly disfavored) | Slow |

Solvent Effects on Reaction Kinetics and Regio/Stereoselectivity

The solvent plays a crucial role in nucleophilic substitution reactions by influencing the stability of reactants, transition states, and intermediates. csbsju.edulibretexts.org

Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) are capable of hydrogen bonding and are effective at solvating both cations and anions. libretexts.org For S(_N)1 reactions, these solvents are ideal as they stabilize the carbocation intermediate and the leaving group anion, thus lowering the activation energy for the first step. csbsju.edu However, for S(_N)2 reactions, polar protic solvents can solvate the nucleophile, creating a solvent shell that hinders its ability to attack the substrate, thereby slowing down the reaction rate. csbsju.edu

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess dipole moments but lack acidic protons. wizeprep.com These solvents are excellent for S(_N)2 reactions because they can solvate the cation of a salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. libretexts.org

For this compound, where the S(_N)2 mechanism is expected to be dominant, the use of polar aprotic solvents would lead to significantly faster reaction rates compared to polar protic solvents.

Regio- and Stereoselectivity: Since the bromomethyl group is the only reactive site for nucleophilic substitution under these conditions, regioselectivity is not a major concern. The reaction will selectively occur at the benzylic carbon. In terms of stereochemistry, if the substitution were to occur at a chiral center, an S(_N)2 reaction would proceed with inversion of configuration, while an S(_N)1 reaction would lead to a racemic mixture. As the benzylic carbon in this compound is prochiral, the stereochemical outcome would depend on the nature of the nucleophile and the specific reaction conditions, though this aspect is less commonly studied for this type of achiral substrate.

| Solvent Type | Example Solvents | Effect on S(_N)2 Rate | Reasoning |

|---|---|---|---|

| Polar Protic | Water, Methanol | Decreases | Solvation of the nucleophile hinders its reactivity. csbsju.edu |

| Polar Aprotic | DMSO, DMF, Acetone | Increases | Poor solvation of the anionic nucleophile increases its reactivity. wizeprep.com |

| Nonpolar | Hexane, Toluene | Very Slow/Insoluble | Poor solubility of ionic nucleophiles. |

Radical Reactions Involving the Bromomethyl Group

The C-Br bond in the bromomethyl group can undergo homolytic cleavage to generate a benzylic radical. This reactivity opens up possibilities for various radical-mediated transformations.

Intramolecular and Intermolecular Radical Cyclization Studies

While there are no specific studies found on the radical cyclization of this compound, the principles of radical cyclization can be applied. Intramolecular radical cyclization could potentially occur if a suitable radical acceptor, such as an alkene or alkyne, were tethered to the molecule. The formation of a five- or six-membered ring is generally favored in these reactions. For instance, a tethered unsaturated group could be attacked by the benzylic radical generated from the bromomethyl moiety. researchgate.net

Intermolecular radical reactions are also conceivable. The benzylic radical can add to external alkenes or alkynes, or participate in other intermolecular radical processes. These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis.

Potential for Atom Transfer Radical Polymerization (ATRP) Initiation

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. cmu.edu The process relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides. Benzylic bromides are effective initiators for ATRP. tandfonline.com The bromomethyl group in this compound makes it a potential functional initiator for the ATRP of various monomers, such as styrenes and (meth)acrylates. cmu.edu

The polymerization would be initiated by the abstraction of the bromine atom by a transition metal complex (e.g., a copper(I) complex), generating the benzylic radical which then adds to a monomer unit. This would result in polymers with a 2-(3-phenyl)pyrazine moiety at one end of the polymer chain, thereby introducing this specific functionality into the macromolecule. The efficiency of initiation would be influenced by the stability of the generated radical and the reaction conditions. tandfonline.com

Electrophilic Aromatic Substitution on the Phenyl and Pyrazine Rings (if applicable)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. However, the reactivity of both the phenyl and pyrazine rings in this compound towards electrophiles is significantly influenced by the substituents present.

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. thieme-connect.deslideshare.net This makes the pyrazine ring highly deactivated towards electrophilic attack. thieme-connect.de Direct electrophilic substitution on the pyrazine ring is generally difficult and requires harsh conditions. thieme-connect.de

The phenyl ring is substituted with two groups: the bromomethyl group and the pyrazinyl group. The bromomethyl group is weakly deactivating towards EAS. The pyrazinyl group is a strong electron-withdrawing group and is therefore strongly deactivating. masterorganicchemistry.com Deactivating groups direct incoming electrophiles to the meta position relative to themselves. libretexts.org

Considering the directing effects of the substituents on the phenyl ring:

The pyrazinyl group at C1 is a meta-director. It will direct incoming electrophiles to C3 and C5.

The bromomethyl group at C3 is an ortho, para-director, but it is weakly deactivating. It would direct to C2, C4, and C6.

| Reaction Type | Reactive Site | Key Influencing Factors | Expected Outcome |

|---|---|---|---|

| Nucleophilic Substitution | Bromomethyl group | Nucleophile strength, solvent polarity | Predominantly S(_N)2 pathway. |

| Radical Reactions | Bromomethyl group | Initiator, presence of radical acceptors | Potential for cyclization and ATRP initiation. |

| Electrophilic Aromatic Substitution | Phenyl and Pyrazine rings | Electron-withdrawing nature of substituents | Highly deactivated; substitution on the phenyl ring is more likely than on the pyrazine ring. |

Metal-Mediated Transformations and Catalytic Applications

The presence of a bromomethyl group on the phenylpyrazine scaffold makes this compound a versatile precursor for various metal-mediated transformations. These reactions are pivotal for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of more complex molecular architectures.

The benzylic bromide functionality in this compound is amenable to the formation of organometallic intermediates. The reaction with magnesium metal in an appropriate etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the standard method for preparing the corresponding Grignard reagent, (3-(pyrazin-2-yl)phenyl)methylmagnesium bromide. This transformation converts the electrophilic benzylic carbon into a nucleophilic one, opening up a wide range of subsequent reactions.

Similarly, treatment with a strong organolithium base, like n-butyllithium or sec-butyllithium, typically at low temperatures in an inert solvent, can lead to the formation of the analogous organolithium compound, (3-(pyrazin-2-yl)phenyl)methyllithium. Due to the increased reactivity of organolithium reagents compared to their Grignard counterparts, they are often employed when the Grignard reagent is not reactive enough. The choice of reaction conditions is critical to prevent side reactions, such as Wurtz-type coupling.

| Organometallic Intermediate | Precursor | Reagent | Typical Solvent |

| (3-(Pyrazin-2-yl)phenyl)methylmagnesium bromide | This compound | Magnesium (Mg) | Tetrahydrofuran (THF) or Diethyl ether |

| (3-(Pyrazin-2-yl)phenyl)methyllithium | This compound | n-Butyllithium or sec-Butyllithium | Tetrahydrofuran (THF) |

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon bonds.

Suzuki Coupling: In a Suzuki-Miyaura coupling, the bromomethyl group can react with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond at the benzylic position. For instance, coupling with phenylboronic acid would yield 2-(3-(benzyl)phenyl)pyrazine. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of the bromomethyl group with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a base like an amine. This reaction provides a direct route to the synthesis of propargyl-arenes. For example, reaction with phenylacetylene (B144264) would produce 2-(3-(3-phenylprop-1-yn-1-yl)phenyl)pyrazine.

Heck Coupling: While the Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene, modifications of the reaction conditions could potentially allow for the participation of a benzylic bromide like this compound. However, this is a less common application for this substrate compared to Suzuki and Sonogashira couplings.

Detailed research findings on the specific conditions and yields for these cross-coupling reactions with this compound are often found within the experimental sections of synthetic chemistry literature, where this compound is used as an intermediate.

| Coupling Reaction | Reactant | Catalyst System | Typical Product Type |

| Suzuki | Boronic acid/ester | Palladium catalyst + Base | Alkylated arene |

| Sonogashira | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | Propargyl-arene |

| Heck | Alkene | Palladium catalyst + Base | Substituted alkene (less common for this substrate) |

Rearrangement Reactions and Fragmentation Pathways of the this compound Core

The this compound core is generally stable under many reaction conditions. However, under certain circumstances, such as mass spectrometry analysis or thermolysis, fragmentation can occur. The most likely fragmentation pathway would involve the cleavage of the C-Br bond, which is the weakest bond in the side chain, to generate a stable benzylic carbocation. This cation can be further stabilized by the pyrazine ring. Subsequent fragmentation could involve the loss of the pyrazine ring or other rearrangements, depending on the energy input.

To date, there is limited specific research published on the deliberate rearrangement reactions of the this compound core itself. Such rearrangements would likely require harsh conditions or specific catalytic systems that are not commonly employed in the typical synthetic transformations of this molecule.

Photochemical and Electrochemical Reactivity Studies

The photochemical reactivity of this compound is expected to be influenced by the pyrazine and phenyl chromophores. Upon absorption of UV light, the molecule can be excited to a higher electronic state. The presence of the weak C-Br bond suggests that homolytic cleavage could be a facile photochemical process, leading to the formation of a benzylic radical and a bromine radical. These reactive intermediates can then participate in a variety of subsequent reactions, such as dimerization, hydrogen abstraction from the solvent, or addition to other unsaturated systems.

In terms of electrochemical reactivity, the pyrazine ring is known to be reducible. Cyclic voltammetry studies would likely reveal a reduction wave corresponding to the acceptance of an electron by the pyrazine moiety. The bromomethyl group could also be electrochemically active, potentially undergoing reductive cleavage of the C-Br bond. The exact potentials for these processes would depend on the solvent and supporting electrolyte used. As of now, specific and detailed photochemical and electrochemical studies on this compound are not widely reported in the literature.

Reaction Mechanism Elucidation through Kinetic Isotope Effects and Advanced Spectroscopic Interrogation

The elucidation of reaction mechanisms involving this compound can be achieved through various advanced techniques. The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction. For example, by synthesizing isotopically labeled this compound, such as with deuterium (B1214612) at the benzylic position (2-(3-(bromo(dideuterio)methyl)phenyl)pyrazine), one could measure the KIE for a particular reaction. A primary KIE (kH/kD > 1) would suggest that the C-H bond at the benzylic position is broken in the rate-determining step.

Advanced spectroscopic techniques are also invaluable for mechanistic studies. For instance, in situ NMR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to detect and characterize any radical intermediates formed during photochemical or certain thermal reactions. While these techniques are standard in mechanistic organic chemistry, their specific application to elucidate the reaction mechanisms of this compound has not been extensively documented in dedicated studies.

Derivatization Strategies and Analogue Synthesis Based on 2 3 Bromomethyl Phenyl Pyrazine

Design Principles for Novel 2-(3-(Substituted-methyl)phenyl)pyrazine Analogues

The design of new analogues of 2-(3-(bromomethyl)phenyl)pyrazine is guided by the goal of systematically modifying its physicochemical and biological properties. Key strategies involve altering the steric and electronic characteristics of the molecule. The bromomethyl group is the primary site for introducing diversity, allowing for the attachment of a wide range of functional groups. Additionally, modifications to the pyrazine (B50134) and phenyl rings can further tune the molecule's properties.

Functionalization via Nucleophilic Displacement of the Bromine Atom

The bromine atom in the bromomethyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of many derivatization strategies for this compound.

Amine, Thiol, and Alkoxide Functionalization Strategies

A variety of nucleophiles can be employed to displace the bromide and form new carbon-heteroatom bonds. Reactions with amines, thiols, and alkoxides introduce new functional groups that can significantly alter the molecule's properties. For instance, reacting this compound with various amines would yield a library of secondary and tertiary amine analogues. Similarly, treatment with thiols or alkoxides would produce the corresponding thioethers and ethers. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

A general scheme for these reactions is as follows:

Amine Functionalization: this compound + R₂NH → 2-(3-((R₂N)methyl)phenyl)pyrazine + HBr

Thiol Functionalization: this compound + RSH + Base → 2-(3-((RS)methyl)phenyl)pyrazine + Base·HBr

Alkoxide Functionalization: this compound + ROH + Base → 2-(3-((RO)methyl)phenyl)pyrazine + Base·HBr

These functionalization strategies are valuable for creating a diverse range of analogues with potential applications in medicinal chemistry and materials science. researchgate.net

Phosphonium (B103445) Ylide and Sulfonium (B1226848) Ylide Formation from the Bromomethyl Moiety

The bromomethyl group is also a precursor for the formation of phosphonium and sulfonium ylides, which are key reagents in various carbon-carbon bond-forming reactions, most notably the Wittig reaction and its variants. masterorganicchemistry.comlibretexts.org

The synthesis of a phosphonium salt involves the reaction of this compound with a phosphine, typically triphenylphosphine, in an Sₙ2 reaction. libretexts.orglumenlearning.com Subsequent deprotonation of the resulting phosphonium salt with a strong base, such as n-butyllithium, generates the corresponding phosphonium ylide. libretexts.orgyoutube.com

Table 1: Formation of Phosphonium Ylide

| Step | Reactants | Product |

|---|---|---|

| 1. Sₙ2 Reaction | This compound + P(C₆H₅)₃ | [3-(Pyrazin-2-yl)benzyl]triphenylphosphonium bromide |

This ylide can then react with aldehydes or ketones to form alkenes, effectively extending the carbon chain at the benzylic position. lumenlearning.com The formation of sulfonium ylides follows a similar pathway, starting with the reaction of the bromomethyl compound with a sulfide.

Expansion of the Aromatic System Through Coupling Reactions

The aromatic rings of this compound provide further opportunities for structural modification through cross-coupling reactions. While the parent compound itself might not be the direct substrate for some common coupling reactions, related halo-substituted pyrazines and phenylpyrazines are frequently used in palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. tandfonline.comresearchgate.netorganic-chemistry.orgnih.gov

For example, a related compound, a bromo- or iodo-substituted phenyl)pyrazine, could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or heteroaryl group. nih.govmdpi.comuzh.ch This strategy allows for the synthesis of complex biaryl and heteroaryl structures.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide Substrate | Coupling Partner | Catalyst | Product |

|---|

These coupling reactions are powerful tools for creating extended π-conjugated systems, which are of interest in materials science for their potential electronic and optical properties. nih.govmdpi.com

Synthesis of Pyrazine Ring-Modified Analogues of this compound

Modification of the pyrazine ring itself offers another dimension for creating novel analogues. The nitrogen atoms in the pyrazine ring can be targeted for reactions such as N-oxidation. nih.gov The resulting pyrazine-N-oxides can exhibit altered reactivity and can be used as intermediates for further functionalization. nih.gov For instance, N-oxides can facilitate nucleophilic substitution reactions on the pyrazine ring. nih.gov

Furthermore, more complex synthetic routes can be envisioned where the pyrazine ring is constructed in the later stages of the synthesis, allowing for the introduction of various substituents on the ring. researchgate.netresearchgate.netgoogle.com This approach provides greater flexibility in designing analogues with specific substitution patterns on the pyrazine core.

Exploration of Phenyl Ring Substitution Patterns and Their Influence on Reactivity

The reactivity of the bromomethyl group in this compound is influenced by the electronic nature of the substituents on the phenyl ring. lumenlearning.com The phenyl ring's electronic properties can be modulated by introducing electron-donating or electron-withdrawing groups. lumenlearning.com

Electron-donating groups, such as methoxy (B1213986) or alkyl groups, on the phenyl ring would increase the electron density at the benzylic carbon, potentially accelerating Sₙ1-type reactions by stabilizing the intermediate benzylic carbocation. stackexchange.comquora.com Conversely, electron-withdrawing groups, like nitro or cyano groups, would decrease the electron density, making the benzylic carbon more electrophilic and potentially favoring Sₙ2-type reactions. lumenlearning.comnii.ac.jp

The position of the substituents on the phenyl ring also plays a critical role. Substituents at the ortho and para positions have a more pronounced electronic effect on the benzylic position due to resonance, compared to substituents at the meta position which primarily exert an inductive effect. lumenlearning.com Understanding these substituent effects is crucial for designing synthetic routes and predicting the reactivity of substituted analogues of this compound.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-((R₂N)methyl)phenyl)pyrazine |

| 2-(3-((RS)methyl)phenyl)pyrazine |

| 2-(3-((RO)methyl)phenyl)pyrazine |

| [3-(Pyrazin-2-yl)benzyl]triphenylphosphonium bromide |

| 2-(3-(Triphenylphosphoranylidenemethyl)phenyl)pyrazine |

| 2-(3-Bromophenyl)pyrazine |

| 2-(3-(Aryl)phenyl)pyrazine |

| Pyrazine-N-oxide |

| Triphenylphosphine |

| n-Butyllithium |

| N-bromosuccinimide |

| 2,3,5,6-tetrakis(bromomethyl)pyrazine |

Preparation of Polymeric or Supramolecular Architectures Incorporating the Pyrazine-Phenyl Scaffold

The bifunctional nature of this compound, with its reactive benzylic bromide and the coordinating pyrazine nitrogen atoms, makes it an attractive building block for the synthesis of polymers and supramolecular assemblies. The pyrazine moiety can act as a ligand for metal centers or participate in non-covalent interactions, while the bromomethyl group provides a reactive site for polymerization or grafting onto other structures.

The reactive bromomethyl group is susceptible to nucleophilic substitution, allowing for the incorporation of the pyrazine-phenyl scaffold into various polymeric backbones. For instance, reaction with difunctional nucleophiles such as diamines, dithiols, or diols can lead to the formation of linear polymers. The pyrazine ring within the polymer backbone can then influence the material's properties, such as its thermal stability, conductivity, or ability to coordinate with metal ions.

Furthermore, the pyrazine nitrogen atoms can act as coordination sites for transition metals, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The phenyl spacer between the pyrazine ring and the reactive methyl bromide offers steric influence on the resulting framework architecture. By carefully selecting the metal centers and reaction conditions, it is possible to control the dimensionality and porosity of the resulting supramolecular structures.

A hypothetical approach to a linear polymer is outlined in the following table:

| Reactant 1 | Reactant 2 | Proposed Reaction Type | Potential Polymer Structure |

| This compound | 1,4-Phenylenediamine | Polycondensation | A linear polymer with alternating pyrazine-phenyl and phenylene diamine units |

| This compound | 1,4-Benzenedithiol | Polycondensation | A poly(thioether) with the pyrazine-phenyl scaffold in the backbone |

| This compound | Terephthalic acid (as dicarboxylate) | Polycondensation (Williamson ether synthesis) | A polyester (B1180765) incorporating the pyrazine-phenyl moiety |

Library Synthesis and High-Throughput Derivatization for Chemical Space Exploration

The pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The amenability of this compound to derivatization makes it an excellent starting point for the construction of chemical libraries for high-throughput screening.

The primary point of diversification is the reactive bromomethyl group. A wide array of nucleophiles can be employed to generate a library of derivatives with diverse functional groups. This can be achieved through solution-phase parallel synthesis or solid-phase synthesis methodologies. For instance, the pyrazine compound can be reacted with a library of amines, thiols, phenols, or carboxylic acids to produce a corresponding library of amino, thioether, ether, or ester derivatives.

Further diversity can be introduced by modifying the pyrazine ring itself, although this is generally more challenging due to the electron-deficient nature of the ring. However, methods such as palladium-catalyzed cross-coupling reactions could potentially be employed to introduce substituents at the available positions on the pyrazine ring, provided a suitable halo-precursor is used in the initial synthesis of the scaffold.

A representative library synthesis scheme starting from this compound is presented below:

| Starting Material | Reagent Class | Reaction Type | Resulting Functional Group | Potential for Diversity |

| This compound | Primary and Secondary Amines | Nucleophilic Substitution | Tertiary or Secondary Amine | High (large number of commercially available amines) |

| This compound | Thiols | Nucleophilic Substitution | Thioether | High (diverse alkyl and aryl thiols) |

| This compound | Phenols | Williamson Ether Synthesis | Aryl Ether | High (wide variety of substituted phenols) |

| This compound | Sodium Azide | Nucleophilic Substitution | Azide | Azide can be further functionalized via "click chemistry" |

This systematic derivatization allows for the exploration of the chemical space around the pyrazine-phenyl scaffold, which can be instrumental in the discovery of new compounds with desirable biological or material properties.

Advanced Structural Elucidation and Spectroscopic Methodologies for 2 3 Bromomethyl Phenyl Pyrazine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. For 2-(3-(bromomethyl)phenyl)pyrazine, HRMS provides a precise mass measurement of the molecular ion, allowing for the confirmation of its molecular formula, C₁₁H₉BrN₂. The expected monoisotopic mass of the protonated molecule ([M+H]⁺) is approximately 253.00, which can be measured with high accuracy to distinguish it from other potential elemental compositions. vulcanchem.com

Beyond molecular formula confirmation, mass spectrometry reveals characteristic fragmentation patterns that offer valuable structural insights. The molecular ions of this compound are energetically unstable and can break down into smaller, charged fragments. chemguide.co.uk A predominant fragmentation pathway involves the loss of the bromine radical (•Br), resulting in a significant peak at M-79 or M-81, depending on the isotope. vulcanchem.com Further fragmentation can occur through the decomposition of the pyrazine (B50134) ring. vulcanchem.com The analysis of these fragmentation patterns is crucial for verifying the connectivity of the constituent atoms and identifying the different structural motifs within the molecule. researchgate.netmiamioh.edu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Description |

| [M]⁺ | 251.9953 | Molecular Ion |

| [M+H]⁺ | 253.0031 | Protonated Molecular Ion |

| [M-Br]⁺ | 173.0762 | Loss of Bromine |

Note: The m/z values are calculated for the most abundant isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments provides a wealth of information about the chemical environment, connectivity, and spatial relationships of the atoms within this compound.

1H, 13C, and 15N NMR Techniques for Chemical Shift and Coupling Information

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the different types of protons present in the molecule. The benzylic protons of the bromomethyl group (–CH₂Br) are expected to appear as a singlet in the range of δ 4.3–4.5 ppm. vulcanchem.com The aromatic protons on the phenyl and pyrazine rings will resonate in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing nitrogen atoms of the pyrazine ring. vulcanchem.com The specific splitting patterns of these aromatic protons, governed by spin-spin coupling, provide information about their relative positions on the rings.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon of the bromomethyl group is anticipated to resonate at approximately δ 30–35 ppm. vulcanchem.com The carbons of the pyrazine ring are expected to appear in the range of δ 140–160 ppm due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. vulcanchem.com The signals for the phenyl ring carbons will also be in the aromatic region, with their specific chemical shifts influenced by the positions of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₂Br | 4.3 - 4.5 | 30 - 35 |

| Phenyl-H | 7.5 - 8.5 | 125 - 140 |

| Pyrazine-H | 7.5 - 8.5 | 140 - 160 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound and its derivatives. nih.gov

COSY (Correlation Spectroscopy): The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is particularly useful for establishing the connectivity of protons within the phenyl and pyrazine rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is vital for piecing together the entire molecular structure by identifying connections between different fragments, such as the link between the phenyl ring and the pyrazine ring, and the position of the bromomethyl group on the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which can be used to determine the molecule's conformation.

The combined application of these 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound. researchgate.netnih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration of the bromomethyl group would likely be observed in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazine ring vibrations are often strong in the Raman spectrum. nih.gov For instance, a prominent band corresponding to a pyrazine ring vibration is often observed around 1020 cm⁻¹. nih.gov Analysis of the vibrational modes can provide insights into the molecular symmetry and bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine and phenyl moieties in this compound constitute the chromophore, the part of the molecule that absorbs UV or visible light. Pyrazine itself exhibits two types of near-UV absorption bands corresponding to n→π* and π→π* transitions. montana.edu The presence of the substituted phenyl ring will influence the position and intensity of these absorption bands. Typically, pyrazine compounds show absorption in the range of 200-380 nm. researchgate.net The specific λmax values and molar absorptivities are characteristic of the compound's electronic structure. The solvent can also influence the UV-Vis spectrum, with polar solvents often causing shifts in the absorption bands. montana.edu

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. nih.govnih.govuky.edumdpi.com This technique would unambiguously confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the relative orientation of the phenyl and pyrazine rings. nih.govresearchgate.net The crystal packing information obtained from X-ray crystallography can also provide insights into intermolecular interactions such as hydrogen bonding and π-stacking. nih.govnih.gov

Single Crystal X-ray Diffraction Methodologies

While specific crystal structure data for this compound is not widely published, the analysis of closely related structures, such as tetrasubstituted pyrazines, provides a clear blueprint for the methodology. For instance, the analysis of 2,3,5,6-tetrakis(bromomethyl)pyrazine reveals detailed structural information. nih.gov In a typical SC-XRD experiment, a suitable crystal is mounted on a diffractometer. The data collection process involves rotating the crystal while it is exposed to monochromatic X-rays, allowing for the measurement of the intensities and positions of thousands of unique reflections. These data are then processed using specialized software (e.g., SHELX) to solve and refine the crystal structure. researchgate.net

The resulting structural solution provides invaluable insights. For example, in the case of 2,3,5,6-tetrakis(bromomethyl)pyrazine, the analysis revealed the presence of two unique half-molecules in the asymmetric unit, with the full molecules generated by twofold rotation symmetry. nih.govresearchgate.net Such studies also elucidate intermolecular interactions, like weak C—H⋯Br hydrogen bonds and Br⋯Br interactions, which dictate the crystal packing and the formation of a three-dimensional framework. nih.govresearchgate.net

Table 1: Illustrative Crystallographic Data for a Related Compound: 2,3,5,6-tetrakis(bromomethyl)pyrazine Data sourced from a study on a related tetrasubstituted pyrazine and is presented for illustrative purposes. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₈Br₄N₂ |

| Formula Weight | 451.78 g/mol |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a, b (Å) | 7.8931 (2) |

| c (Å) | 26.5415 (12) |

| Volume (ų) | 1653.64 (11) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.815 |

| R-factor | 0.0420 |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential tool for the analysis of bulk crystalline materials, particularly for identifying different crystalline forms, known as polymorphs. researchgate.net Polymorphism is critical in fields like pharmaceuticals, as different polymorphs of the same compound can exhibit varied physical properties. researchgate.net PXRD works by exposing a powdered sample, containing a vast number of randomly oriented microcrystals, to an X-ray beam. Each crystalline phase within the sample produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ).

The analysis of a new batch of this compound would involve comparing its PXRD pattern to that of a known reference standard. The appearance of new or shifted peaks would indicate the presence of a different polymorph or a new crystalline phase. researchgate.net Quantitative analysis of polymorphic mixtures is also possible by creating calibration curves based on the intensity of characteristic, non-overlapping peaks for each form. nih.gov

For example, a study on the drug febuxostat (B1672324) demonstrated a quantitative PXRD method to determine the composition of a mixture of two polymorphs, Form A and Form G. nih.gov By preparing mixtures of known compositions and measuring the area of characteristic peaks, a linear relationship was established, allowing for the quantification of the forms in unknown samples. nih.gov The limits of detection and quantitation for this method were found to be 1.5% and 4.6%, respectively, highlighting the sensitivity of the technique. nih.gov

Table 2: Example of Characteristic PXRD Peaks for Polymorph Identification (Febuxostat) This table is for illustrative purposes to demonstrate the principle of using characteristic peaks for polymorph analysis. nih.gov

| Polymorph | Characteristic Peak (2θ) | Relative Intensity (I/I₀) |

| Form A | 12.78° | 100% |

| Form G | 11.72° | 100% |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomerically Enriched Analogues

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with circularly polarized light. acs.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying molecules that exist as non-superimposable mirror images (enantiomers). If an enantiomerically enriched or single enantiomer analogue of this compound were synthesized, these techniques would be crucial for confirming its absolute configuration and studying its conformational properties in solution. acs.org

Circular Dichroism measures the differential absorption of left and right circularly polarized light. A CD spectrum plots this difference (ΔA) against wavelength. A chiral molecule will produce a characteristic spectrum with positive or negative peaks (known as Cotton effects) corresponding to its electronic transitions. nih.gov The resulting spectrum is a unique fingerprint for a specific enantiomer; its mirror image will produce an exact mirror-image CD spectrum. nih.gov

For instance, the synthesis and analysis of a chiral hemiporphyrazine derivative containing intrinsically chiral binaphthyl units demonstrates the power of this technique. nih.gov The (S,S) and (R,R) enantiomers were synthesized, and their CD spectra were recorded. As expected, the two spectra were perfect mirror images of each other, confirming their enantiomeric relationship. nih.gov The specific pattern of positive and negative bands in the CD spectrum can often be correlated with the molecule's absolute configuration through theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov

Table 3: Illustrative Chiroptical Data for a Chiral Hemiporphyrazine Analogue Data is presented as an example of chiroptical analysis on a chiral nitrogen-containing macrocycle. nih.gov

| Enantiomer | Wavelength Region (nm) | Observed CD Signal |

| (S,S)-1 | 325-450 | Negative |

| (S,S)-1 | 220-325 | Mainly Positive |

| (R,R)-1 | 325-450 | Positive |

| (R,R)-1 | 220-325 | Mainly Negative |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Purity Assessment and Mixture Component Identification

Hyphenated techniques, which couple a separation method with a detection method, are workhorses in modern analytical chemistry for assessing purity and identifying components in complex mixtures. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful.

GC-MS is ideal for analyzing volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions within a long capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for confident identification.

LC-MS/MS is suited for a broader range of compounds, including those that are less volatile or thermally fragile. nih.gov The sample is first separated by high-performance liquid chromatography (HPLC). The eluent is then directed to a tandem mass spectrometer. In the first stage (MS1), a precursor ion corresponding to the target molecule's mass is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for the quantification of compounds even at very low concentrations in complex matrices. nih.govbiorxiv.org

A study on the quantification of pyrazines in soy sauce aroma type Baijiu using UPLC-MS/MS illustrates the methodology. nih.gov The researchers optimized MS parameters, such as cone voltage and collision energy, for 16 different pyrazines to achieve maximum sensitivity. nih.gov This allowed for the accurate quantification of each pyrazine, demonstrating the technique's utility for analyzing a class of compounds directly related to the subject of this article. Sample preparation often involves a cleanup step, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove interfering matrix components like pigments and lipids before analysis. biorxiv.org

Table 4: Example of Optimized UPLC-MS/MS Parameters for Pyrazine Analysis Data from a study on various pyrazines, presented to illustrate the analytical parameters used in LC-MS/MS. nih.gov

| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 2,6-dimethylpyrazine | 109.1 | 67.1 | 25 | 18 |

| 2,3,5-trimethylpyrazine | 123.1 | 81.1 | 30 | 18 |

| 2,3,5,6-tetramethylpyrazine (B1682967) | 137.1 | 95.1 | 30 | 20 |

| 2-ethyl-3,5-dimethylpyrazine | 137.1 | 122.1 | 30 | 16 |

Theoretical and Computational Chemistry Studies of 2 3 Bromomethyl Phenyl Pyrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, molecular geometry, and reactivity of 2-(3-(bromomethyl)phenyl)pyrazine.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For a molecule like this compound, methods such as B3LYP with a suitable basis set (e.g., 6-311G**) are commonly employed to calculate the equilibrium structure. nih.gov These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. It is expected that the pyrazine (B50134) and phenyl rings would be largely planar, with the key conformational flexibility arising from the rotation around the C-C bond connecting the two rings and the C-C bond of the bromomethyl group.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and pyrazine rings, while the LUMO is likely to have significant contributions from the pyrazine ring and the antibonding σ* orbital of the C-Br bond, making the bromomethyl group susceptible to nucleophilic attack.

Illustrative Data Table: Predicted FMO Properties

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are illustrative and based on typical ranges for similar aromatic compounds. Actual values would require specific DFT calculations.

Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the potential energy surface as a function of the rotation around its flexible single bonds. The most significant of these is the bond connecting the phenyl and pyrazine rings. Studies on structurally similar molecules, such as N-(3-bromophenyl)-2-pyrazinecarboxamide, have shown that different rotational conformers can exist and may be stabilized by various intermolecular interactions in the solid state. researchgate.net A computational scan of the dihedral angle between the two rings would reveal the energy minima corresponding to the most stable conformers (e.g., syn and anti orientations) and the energy barriers to their interconversion.

Reaction Mechanism Modeling and Transition State Characterization for Key Transformations

A key reactive feature of this compound is the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. Computational modeling can be used to elucidate the mechanism of such transformations. For example, the reaction with a nucleophile (e.g., hydroxide) could proceed via an SN2 mechanism. Computational methods can be used to locate the transition state structure for this reaction, which is the highest energy point along the reaction coordinate. Characterizing the transition state, including its geometry and vibrational frequencies (which should include one imaginary frequency corresponding to the reaction coordinate), is crucial for calculating the activation energy and reaction rate. While specific studies on this molecule are lacking, the general approach to modeling reaction mechanisms is well-established. researchgate.net

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Computational methods can predict various spectroscopic properties, which can aid in the characterization of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the aromatic protons and carbons of the phenyl and pyrazine rings would appear in the downfield region (typically 7-9 ppm for 1H and 120-160 ppm for 13C). The methylene (B1212753) protons of the bromomethyl group would be expected at a lower field than a typical methyl group due to the electron-withdrawing effect of the bromine atom (around 4.5 ppm).

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups. The calculated IR spectrum for this molecule would show characteristic peaks for the C-H stretching of the aromatic rings and the methylene group, C=C and C=N stretching vibrations of the aromatic rings, and the C-Br stretching of the bromomethyl group. researchgate.net

UV-Vis Absorption Maxima: The electronic transitions of this compound can be predicted using time-dependent DFT (TD-DFT). Pyrazine and its derivatives typically exhibit n→π* and π→π* transitions. montana.edu The n→π* transition is usually of lower energy (longer wavelength) and weaker intensity compared to the π→π* transitions.

Illustrative Data Table: Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Wavenumber/Wavelength (Illustrative) |

| IR | C-Br Stretch | ~650 cm-1 |

| IR | Aromatic C=C/C=N Stretch | 1400-1600 cm-1 |

| UV-Vis | n→π* Transition | ~320 nm |

| UV-Vis | π→π* Transition | ~260 nm |

Note: These values are illustrative and based on general spectroscopic correlations and data for related compounds.

Molecular Dynamics Simulations for Solution-Phase Behavior or Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. nih.gov An MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms over a period of time. This would allow for the study of:

Solvation: How the solvent molecules arrange themselves around the solute and the energetics of this interaction.

Conformational Dynamics: The flexibility of the molecule in solution and the populations of different conformers.

Intermolecular Interactions: If other small molecules are present, MD simulations can be used to study the nature and strength of their interactions with this compound, which is particularly relevant for understanding its potential biological activity.

Computational Prediction of Reactivity and Structure-Property Relationships (excluding biological activity)

The reactivity and physicochemical properties of this compound can be effectively predicted using a variety of computational techniques, primarily centered around Density Functional Theory (DFT). These methods allow for the elucidation of the molecule's electronic structure, which is fundamental to understanding its behavior in chemical reactions and its intrinsic properties.

Electronic Properties and Reactivity Descriptors

DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can provide valuable insights into the molecule's electronic landscape. researchgate.netiiste.org Key parameters that can be computed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the pyrazine ring, being an electron-deficient aromatic system due to the two nitrogen atoms, is expected to significantly influence the electronic properties. The phenyl ring, in turn, is functionalized with a bromomethyl group, which is a key site for chemical reactivity.

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyrazine | -9.8 | -0.5 | 9.3 | 0.0 |

| Phenylpyrazine | -8.5 | -1.2 | 7.3 | ~2.1 |

| This compound (Predicted) | -8.7 | -1.5 | 7.2 | ~2.5 |

Note: The values for pyrazine and phenylpyrazine are representative literature values. The values for this compound are hypothetical predictions based on structural analogy and established computational trends.

The bromomethyl group is a highly reactive functional group, prone to nucleophilic substitution reactions (SN2). Computational modeling can predict the activation energies for the reaction of the bromomethyl group with various nucleophiles. This is achieved by locating the transition state structure for the reaction pathway and calculating its energy relative to the reactants. Such calculations would likely confirm the high reactivity of the C-Br bond in this benzylic-type position.

Structure-Property Relationships

The relationship between the structure of this compound and its non-biological properties can be systematically investigated through computational means. For instance, parameters such as polarizability, which influences intermolecular interactions and solubility, can be calculated. iiste.org The presence of the polar pyrazine moiety and the reactive bromomethyl group is expected to result in a significant dipole moment.

Furthermore, the rotational barrier around the single bond connecting the phenyl and pyrazine rings can be computed. This provides insight into the molecule's conformational flexibility, which can influence its packing in the solid state and its interactions in solution. Theoretical vibrational analysis (IR and Raman spectra) can also be calculated and used to identify characteristic vibrational modes of the molecule, which can aid in its experimental characterization. iiste.orgmdpi.com

Computational Design of Novel Derivatives and Analogues for Targeted Applications

The core structure of this compound serves as a versatile scaffold for the computational design of novel derivatives with tailored properties for specific, non-biological applications, such as in materials science.

Designing for Electronic and Optical Properties

Computational methods can be employed to design analogues with specific electronic properties. For example, by systematically replacing the bromine atom with other functional groups or by modifying the substitution pattern on the phenyl and pyrazine rings, it is possible to tune the HOMO-LUMO gap. nih.gov This is particularly relevant in the design of organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Hypothetical Design of this compound Derivatives and their Predicted Properties

| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Potential Application |

| 1 | Replace -Br with -CN | Lowered | Electron-transport material |

| 2 | Replace -Br with -N3 | Similar | Precursor for nitrogen-rich materials |

| 3 | Add electron-donating group (e.g., -OCH3) to the phenyl ring | Narrowed | Red-shifted absorption/emission |

| 4 | Add electron-withdrawing group (e.g., -NO2) to the pyrazine ring | Widened | Enhanced electron-accepting ability |

Note: This table presents a conceptual framework for the computational design of derivatives. The predicted outcomes are based on established principles of substituent effects on aromatic systems.

Designing for Coordination Chemistry and Materials Science

The nitrogen atoms of the pyrazine ring are excellent coordination sites for metal ions. Computational studies can be used to predict the binding affinity and geometry of coordination complexes formed between this compound derivatives and various metals. acs.org The bromomethyl group can be used as a reactive handle for post-coordination modification, allowing for the synthesis of complex coordination polymers or metal-organic frameworks (MOFs). acs.org For instance, the bromomethyl group could be converted to a thiol or an amine to create new coordination sites.

Computational design in this context would involve: